molecular formula C9H11BO2S B6365612 3-(Cyclopropylthio)phenylboronic acid CAS No. 2055662-25-2

3-(Cyclopropylthio)phenylboronic acid

Cat. No.: B6365612
CAS No.: 2055662-25-2
M. Wt: 194.06 g/mol
InChI Key: IRIBESPMJRRSQT-UHFFFAOYSA-N
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Description

3-(Cyclopropylthio)phenylboronic acid is an organoboron compound with the molecular formula C9H11BO2S and a molecular weight of 194.06 g/mol It is a boronic acid derivative where a cyclopropylthio group is attached to the phenyl ring

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules . This suggests that 3-(Cyclopropylthio)phenylboronic acid may also interact with such molecules, which are prevalent in biological systems.

Mode of Action

Boronic acids are known to form reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This pH-responsive behavior could potentially be leveraged for targeted drug delivery and other therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH could potentially influence the compound’s ability to form covalent complexes with cis-diol-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions usually involve a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for 3-(Cyclopropylthio)phenylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylthio)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The cyclopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenol derivatives, while substitution reactions can produce various substituted phenylboronic acids.

Scientific Research Applications

3-(Cyclopropylthio)phenylboronic acid has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylthio)phenylboronic acid is unique due to the presence of the cyclopropylthio group, which can impart different chemical and physical properties compared to other boronic acids. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

IUPAC Name

(3-cyclopropylsulfanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2S/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBESPMJRRSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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